molecular formula C18H23NO3 B033370 8-Propyl Etodolac CAS No. 57817-27-3

8-Propyl Etodolac

Cat. No.: B033370
CAS No.: 57817-27-3
M. Wt: 301.4 g/mol
InChI Key: JDLOBSPHOCEVJI-UHFFFAOYSA-N
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Description

8-Propyl Etodolac is a chemical compound with the molecular formula C18H23NO3 It is a derivative of indole, a heterocyclic aromatic organic compound

Mechanism of Action

Target of Action

8-Propyl Etodolac, also known as (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid, is a derivative of Etodolac . The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Mode of Action

This compound acts by inhibiting the cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins . This inhibition results in decreased inflammation, pain, and fever, which are common symptoms of conditions like rheumatoid arthritis and osteoarthritis .

Biochemical Pathways

The inhibition of cyclooxygenase enzymes disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This reduction in prostaglandin synthesis alleviates inflammation and pain. Furthermore, the compound’s interaction with amino acids like cysteine, glutamine, and glutamic acid enhances protein synthesis and provides in situ antioxidant action .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed and has a half-life that is 1.56 times longer when formulated as an ethosomal gel (ETO-EG) and 1.31 times longer when formulated as a liposomal gel (ETO-LG) compared to a marketed product . The mean residence time (MRT) of the compound in ETO-EG and ETO-LG is increased by 1.57 and 1.25 folds, respectively, compared to the marketed product .

Result of Action

The inhibition of prostaglandin synthesis by this compound leads to a decrease in inflammation, pain, and fever . This makes the compound effective in managing conditions like rheumatoid arthritis and osteoarthritis . Additionally, the compound’s interaction with amino acids can enhance protein synthesis and provide in situ antioxidant action .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s prodrugs are stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4) . This suggests that the compound’s action, efficacy, and stability can be affected by the pH of the environment. Furthermore, the compound’s formulation can also impact its action. For example, the compound’s half-life and mean residence time are increased when it is formulated as an ethosomal gel or a liposomal gel .

Biochemical Analysis

Biochemical Properties

It is known that it is involved in biochemical reactions, potentially interacting with various enzymes, proteins, and other biomolecules

Cellular Effects

It is suggested that it may have an impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is suggested that the effects of this product may change over time, potentially due to the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 8-Propyl Etodolac may vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

It is suggested that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is suggested that it may interact with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is suggested that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Propyl Etodolac typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The reaction temperature and time are carefully monitored to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-Propyl Etodolac can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert this compound into its corresponding alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, sodium borohydride

    Catalysts: Palladium on carbon, copper iodide

    Solvents: Dichloromethane, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

8-Propyl Etodolac has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, such as anti-inflammatory, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Propyl Etodolac is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydropyrano[3,4-b]indole core structure is not commonly found in other compounds, making it a valuable scaffold for the development of new therapeutic agents and materials .

Properties

IUPAC Name

2-(1-ethyl-8-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-3-6-12-7-5-8-13-14-9-10-22-18(4-2,11-15(20)21)17(14)19-16(12)13/h5,7-8,19H,3-4,6,9-11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLOBSPHOCEVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20314358
Record name (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57817-27-3
Record name NSC282127
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Propyl etodolac
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TP6S95KL7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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